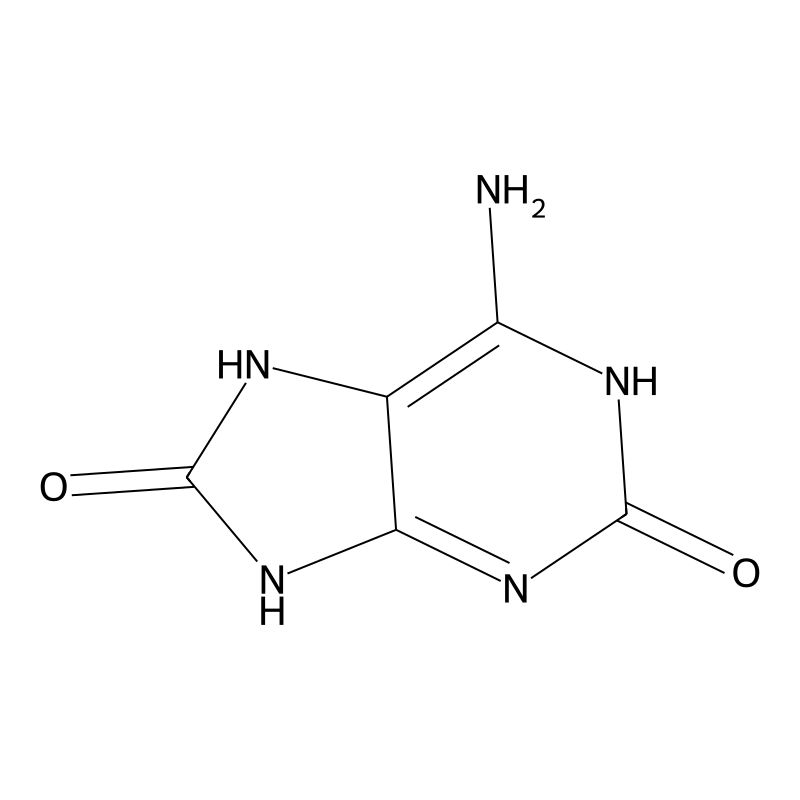

2,8-Dihydroxyadenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Role in diagnosing Adenine Phosphoribosyltransferase (APRT) Deficiency

2,8-dihydroxyadenine (2,8-DHA) plays a crucial role in diagnosing APRT deficiency, a rare autosomal recessive disorder of purine metabolism. In individuals with normal APRT function, adenine, a building block of DNA and RNA, is recycled through the salvage pathway by the enzyme adenine phosphoribosyltransferase (APRT). However, in individuals with APRT deficiency, this pathway is disrupted, leading to the accumulation of adenine. This excess adenine is then metabolized by xanthine oxidase into 2,8-DHA, a poorly soluble compound, which is subsequently excreted in the urine [].

High levels of 2,8-DHA in the urine serve as a strong indicator of APRT deficiency. Researchers have developed sensitive and specific methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to measure 2,8-DHA levels in urine samples []. These techniques allow for accurate diagnosis of APRT deficiency, facilitating early intervention and management of the associated complications, such as kidney stones and chronic kidney disease [].

2,8-Dihydroxyadenine is a purine derivative characterized by the presence of two hydroxyl groups located at the 2 and 8 positions of the adenine structure. This compound is primarily known for its role in human metabolism, particularly in conditions associated with adenine phosphoribosyltransferase deficiency. In such cases, 2,8-dihydroxyadenine accumulates in the body, leading to various health issues, including nephrolithiasis (kidney stones) and crystalline nephropathy due to its poor solubility in urine .

The primary chemical reaction involving 2,8-dihydroxyadenine occurs during the metabolism of adenine. In the absence of adequate adenine phosphoribosyltransferase activity, adenine is oxidized by xanthine dehydrogenase to form 2,8-dihydroxyadenine through an intermediate compound known as 8-hydroxyadenine . The oxidation process can be represented as follows:

This reaction is crucial as it explains how excessive adenine intake or metabolic dysfunction can lead to the accumulation of 2,8-dihydroxyadenine in renal tissues, resulting in crystal formation.

Biologically, 2,8-dihydroxyadenine exhibits significant nephrotoxic effects. The accumulation of this compound leads to the formation of crystals that can obstruct renal tubules, causing inflammation and fibrosis. Research has shown that these crystals induce a pro-inflammatory response in tubular cells, leading to further kidney damage and dysfunction . The condition is often exacerbated by genetic factors, particularly in individuals with hereditary deficiencies of enzymes involved in purine metabolism.

Synthesis of 2,8-dihydroxyadenine can be achieved through several methods:

- Oxidation of Adenine: As mentioned earlier, adenine can be oxidized using xanthine dehydrogenase to yield 2,8-dihydroxyadenine.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that introduce hydroxyl groups at the specific positions on the adenine ring. This typically requires reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

- Biochemical Pathways: In vivo synthesis occurs naturally through metabolic pathways involving adenine and related compounds.

Interaction studies involving 2,8-dihydroxyadenine primarily focus on its effects on renal cells and tissues. Research indicates that the presence of these crystals triggers inflammatory pathways involving various cytokines and immune responses. Notably, studies have examined how these interactions lead to tubular cell injury and subsequent fibrosis . Additionally, investigations into potential therapeutic agents that could mitigate the effects of crystal deposition are ongoing.

Several compounds are structurally similar to 2,8-dihydroxyadenine. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Adenine | A fundamental purine base involved in nucleic acid structure and energy metabolism | Precursor to 2,8-dihydroxyadenine |

| 8-Hydroxyadenine | An intermediate in the oxidation pathway leading to 2,8-dihydroxyadenine | Less soluble than adenine but more soluble than 2,8-DHA |

| Hypoxanthine | A purine derivative formed from adenine degradation | Precursor to xanthine; involved in purine salvage |

| Xanthine | A product of hypoxanthine oxidation | Soluble but can form crystals under certain conditions |

Uniqueness: What sets 2,8-dihydroxyadenine apart from these compounds is its specific role in pathological conditions related to purine metabolism disorders. Its poor solubility leads directly to clinical manifestations such as nephrolithiasis and crystalline nephropathy, which are not characteristic of the other listed compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4